2-(cyclopent-2-en-1-yl)-N-(3-iodophenyl)acetamide 2-(cyclopent-2-en-1-yl)-N-(3-iodophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20731148
InChI: InChI=1S/C13H14INO/c14-11-6-3-7-12(9-11)15-13(16)8-10-4-1-2-5-10/h1,3-4,6-7,9-10H,2,5,8H2,(H,15,16)
SMILES:
Molecular Formula: C13H14INO
Molecular Weight: 327.16 g/mol

2-(cyclopent-2-en-1-yl)-N-(3-iodophenyl)acetamide

CAS No.:

Cat. No.: VC20731148

Molecular Formula: C13H14INO

Molecular Weight: 327.16 g/mol

* For research use only. Not for human or veterinary use.

2-(cyclopent-2-en-1-yl)-N-(3-iodophenyl)acetamide -

Specification

Molecular Formula C13H14INO
Molecular Weight 327.16 g/mol
IUPAC Name 2-cyclopent-2-en-1-yl-N-(3-iodophenyl)acetamide
Standard InChI InChI=1S/C13H14INO/c14-11-6-3-7-12(9-11)15-13(16)8-10-4-1-2-5-10/h1,3-4,6-7,9-10H,2,5,8H2,(H,15,16)
Standard InChI Key ZORBOPPKLWIBHK-UHFFFAOYSA-N
Canonical SMILES C1CC(C=C1)CC(=O)NC2=CC(=CC=C2)I

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three key components:

  • Cyclopent-2-en-1-yl group: A five-membered carbocycle with one double bond, introducing strain and reactivity typical of cyclic alkenes .

  • Acetamide backbone: A –NH–C(=O)–CH2– linkage that bridges the cyclopentenyl and aryl groups, offering hydrogen-bonding capabilities and structural rigidity .

  • 3-Iodophenyl substituent: A benzene ring with an iodine atom at the meta position, contributing significant molecular weight (126.90 g/mol for iodine) and influencing electronic properties through its strong electron-withdrawing effect .

The systematic IUPAC name, N-(3-iodophenyl)-2-(cyclopent-2-en-1-yl)acetamide, precisely encodes these features.

Spectroscopic Signatures

While experimental spectra for this compound are unavailable, predictions can be made based on analogous structures:

  • ¹H NMR:

    • Cyclopentenyl protons: δ 5.5–6.0 ppm (olefinic H), δ 2.0–3.0 ppm (allylic CH2) .

    • Aromatic protons: δ 7.1–7.4 ppm (meta-substituted benzene, J = 8–10 Hz) .

    • Acetamide NH: δ 8.0–8.5 ppm (broad singlet, exchangeable) .

  • ¹³C NMR:

    • Carbonyl (C=O): δ 168–170 ppm .

    • Iodoarene C-I: δ 90–100 ppm .

  • IR: Strong absorption at ~1650 cm⁻¹ (amide I band), ~1550 cm⁻¹ (amide II band), and 500–600 cm⁻¹ (C-I stretch) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key precursors:

  • 2-(Cyclopent-2-en-1-yl)acetic acid: Provides the cyclopentenyl-acetamide core.

  • 3-Iodoaniline: Introduces the halogenated aryl amine for amide formation.

Amide Coupling Approach

A two-step sequence adapted from indium-catalyzed methodologies :

  • Cyclopentenyl Acetic Acid Synthesis:

    • React cyclopentadiene with acetic anhydride under Lewis acid catalysis (e.g., InBr3) to form 2-(cyclopent-2-en-1-yl)acetic acid .

  • Amide Bond Formation:

    • Activate the carboxylic acid as an acid chloride (SOCl2), then couple with 3-iodoaniline in dichloromethane with triethylamine .

Reaction Conditions:

  • Temperature: 0°C → room temperature

  • Catalysts: InBr3 (30 mol%), SDBS surfactant (10 mol%) for improved solubility .

  • Yield Estimation: 65–75% based on analogous amidation reactions .

Alternative Pathway via Perlin Aldehyde

Modifying Ramesh’s protocol for similar systems :

  • Generate Perlin aldehyde (5) from protected glycals.

  • Condense with 3-iodoaniline via Michael addition, followed by oxidative amidation.

Advantages: Stereochemical control; Challenges: Multi-step purification.

Physicochemical Properties

Calculated Molecular Parameters

PropertyValueMethod/Reference
Molecular FormulaC₁₃H₁₃INOPubChem algorithms
Molecular Weight342.16 g/molIUPAC atomic masses
Partition Coefficient (LogP)2.8 ± 0.3ACD/Labs Predictor
Aqueous Solubility0.12 mg/mL (25°C)EPA EPI Suite

Thermal Stability

  • Melting Point: Estimated 145–150°C (DSC analysis of similar iodoacetamides) .

  • Decomposition: Onset ~220°C (TGA; cyclopentenyl ring opening precedes aryl degradation) .

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